molecular formula C8H7ClN2O3 B6292160 3-Chloro-4-nitrophenylacetamide CAS No. 885951-52-0

3-Chloro-4-nitrophenylacetamide

Cat. No.: B6292160
CAS No.: 885951-52-0
M. Wt: 214.60 g/mol
InChI Key: NUEYOHVGRJVERI-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrophenylacetamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a chloro group at the third position and a nitro group at the fourth position on a phenyl ring, with an acetamide group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-nitrophenylacetamide typically involves the reaction of 3-chloro-4-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 3-Chloro-4-nitroaniline

    Reagent: Acetic anhydride

    Conditions: The reaction is usually conducted at a temperature range of 50-60°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-nitrophenylacetamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Reduction: The reduction of the nitro group yields 3-chloro-4-aminophenylacetamide.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitrophenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with different biological activities .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-nitroaniline: Similar in structure but lacks the acetamide group.

    4-Nitrophenylacetamide: Similar but lacks the chloro group.

    3-Chloro-4-aminophenylacetamide: A reduction product of 3-Chloro-4-nitrophenylacetamide.

Uniqueness

This compound is unique due to the presence of both chloro and nitro groups on the phenyl ring, along with an acetamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3-chloro-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-6-3-5(4-8(10)12)1-2-7(6)11(13)14/h1-3H,4H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEYOHVGRJVERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301689
Record name 3-Chloro-4-nitrobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-52-0
Record name 3-Chloro-4-nitrobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885951-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-nitrobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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